Chlordimethylather

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlordimethylather, also known as CDA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

Insecticide Mechanism

Chlordimeform, a formamidine insecticide, has been studied for its effects on amine regulatory mechanisms in insects. Research showed that chlordimeform inhibits monoamine oxidase (MAO) from cockroach heads in vitro and causes accumulation of MAO substrates such as serotonin and norepinephrine in insects. This finding is significant for understanding the mode of action of chlordimeform as an insecticide (Beeman & Matsumura, 1974).

Endocrine System Effects

A study investigated chlordimeform's impact on the hypothalamic-pituitary-testicular axis in male rats. The research found that acute exposure to chlordimeform led to changes in serum gonadotropins and testosterone levels, suggesting an interference with hypothalamic alpha-adrenergic activity (Goldman et al., 1990).

Drug Metabolism

Chlordimeform's effect on hepatic drug metabolizing enzymes in rats and mice was studied. The research indicated that chlordimeform treatment induced several enzyme activities, varying by the activity studied, animal sex, and species. This suggests a complex interaction between chlordimeform and drug metabolism in mammals (Bentley et al., 1985).

Behavioral Impact

Studies have been conducted to determine the behavioral effects of chlordimeform in mice. One such study found that high dosages of chlordimeform decreased certain types of activity and produced conditioned flavor aversions in mice, indicating a potential impact on animal behavior (Landauer et al., 1984).

Thermoregulation Effects

Research assessing the effects of chlordimeform on thermoregulatory systems in rats found that it caused hypothermia in certain environmental conditions and reduced oxygen consumption. This implies that chlordimeform can influence thermoregulation in mammals (Gordon & Watkinson, 1988).

Wirkmechanismus

Target of Action

Chlordimethylather, also known as Chloromethyl methyl ether (CMME), is a chloroalkyl ether . It is primarily used as an alkylating agent in organic synthesis . The primary targets of Chlordimethylather are aromatic compounds . It is used for introducing the methoxymethyl ether (MOM) protecting group .

Mode of Action

Chlordimethylather interacts with its targets (aromatic compounds) through a process known as chloromethylation . This process involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is performed under acidic conditions and with a ZnCl2 catalyst .

Biochemical Pathways

It is known that the compound plays a role in the chloromethylation of aromatic compounds . This process can lead to the formation of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Pharmacokinetics

It is known that the compound is highly volatile . It is soluble in alcohol and diethylether . The compound’s volatility and solubility may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Chlordimethylather’s action is the formation of chloromethyl derivatives . These derivatives can be transformed into a variety of fine or special chemicals, polymers, and pharmaceuticals . It should be noted that the compound is considered hazardous and can cause irritation and burns upon contact with skin and eyes .

Action Environment

The action of Chlordimethylather is influenced by environmental factors such as temperature and pH. The chloromethylation process, for instance, is performed under acidic conditions . Additionally, the compound’s volatility means that it can easily evaporate into the air, which could influence its stability and efficacy .

Eigenschaften

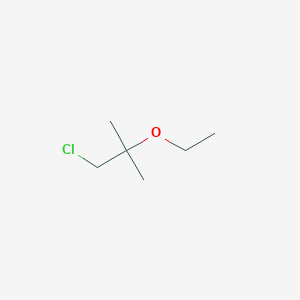

IUPAC Name |

1-chloro-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHUNBBGEYFEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-ethoxy-2-methylpropane | |

Q & A

Q1: Can Chlordimethyläther be used to create new carbon-carbon bonds?

A1: Yes, research indicates that Chlordimethyläther can react with Acetylene in the presence of Aluminiumchlorid to form new compounds. The primary products of this reaction are Methyl-[3-chlor-allyl]-ather (I) and 1.3-Dichlorpropen-(1) (II). Interestingly, the ratio of these products can be influenced by reaction conditions. []

Q2: How do temperature, reaction time, and the presence of Hydrogen chloride affect the reaction of Chlordimethyläther with Acetylene?

A2: [] found that higher temperatures, longer reaction times, and the presence of Hydrogen chloride favor the formation of 1.3-Dichlorpropen-(1) (II). This suggests that 1.3-Dichlorpropen-(1) may be formed through a subsequent reaction of Aluminiumchlorid with the initially formed Methyl-[3-chlor-allyl]-ather (I).

Q3: Can Chlordimethyläther be used in polymer chemistry?

A3: Yes, Chlordimethyläther has shown potential as a cocatalyst in cationic polymerization reactions. Research suggests its effectiveness in combination with Triethylaluminium and water for polymerizing monomers like Styrene, Vinyl ether, and α-Methylstyrene. [] The proposed mechanism involves Triethylaluminium acting as a Lewis acid and forming a carbonium ion complex with Chlordimethyläther, which initiates polymerization. []

Q4: Are there other applications of Chlordimethyläther in polymer chemistry?

A4: Chlordimethyläther is also involved in stabilizing Polyoxymethylene diols against thermal and alkaline degradation. [] suggests that reacting Polyoxymethylene diols with an epoxide like Propylene oxide and an organic halogen compound like Chlordimethyläther leads to the formation of ether end groups, enhancing the polymer's stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)

![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)

![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)